molecular formula C9H5BrO B14891602 1-(3-Bromophenyl)prop-2-yn-1-one

1-(3-Bromophenyl)prop-2-yn-1-one

Cat. No.: B14891602
M. Wt: 209.04 g/mol
InChI Key: LHIZLWMLLQYDJI-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)prop-2-yn-1-one is an organic compound with the molecular formula C9H7BrO. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propynone group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)prop-2-yn-1-one can be synthesized through various methods. One common approach involves the bromination of phenylacetylene followed by a coupling reaction with propargyl bromide. The reaction typically requires a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)prop-2-yn-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromophenyl)prop-2-yn-1-one is unique due to the presence of the bromine atom at the meta position, which influences its reactivity and interaction with other molecules. This positional isomerism can result in distinct chemical and biological properties compared to its para and ortho counterparts .

Properties

IUPAC Name

1-(3-bromophenyl)prop-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIZLWMLLQYDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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